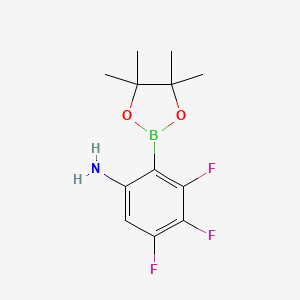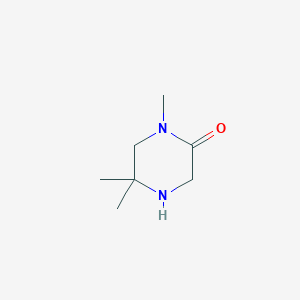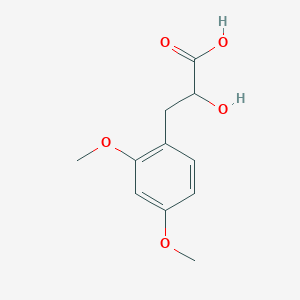![molecular formula C9H16ClNO3 B15316747 2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride CAS No. 2803863-82-1](/img/structure/B15316747.png)
2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a morpholine ring, and it is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride typically involves the following steps:
Cyclopropanation: : The starting material, a suitable cyclopropane derivative, undergoes cyclopropanation to introduce the cyclopropyl group.
Morpholine Introduction: : The cyclopropyl group is then reacted with morpholine to form the morpholin-4-ylcyclopropyl intermediate.
Acidification: : The intermediate is then subjected to acidification to produce the acetic acid derivative.
Hydrochloride Formation: : Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and improve efficiency.
化学反应分析
Types of Reactions
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: : The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
相似化合物的比较
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can be compared to other similar compounds, such as:
2-cyclopropyl-2-(morpholin-4-yl)acetic acid: : This compound has a similar structure but lacks the hydrochloride salt.
Other cyclopropyl-containing compounds: : These compounds may have different functional groups or substituents, leading to different properties and applications.
The uniqueness of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
2803863-82-1 |
|---|---|
分子式 |
C9H16ClNO3 |
分子量 |
221.68 g/mol |
IUPAC 名称 |
2-(1-morpholin-4-ylcyclopropyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(1-2-9)10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H |
InChI 键 |
MSRKFFLSFWXDKV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC(=O)O)N2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


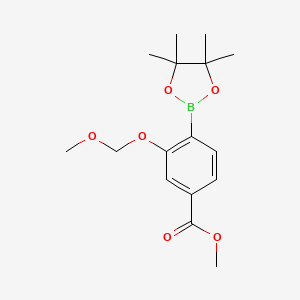
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
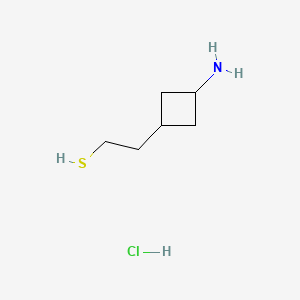
![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

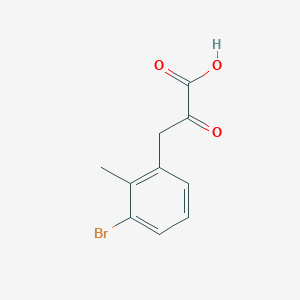
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
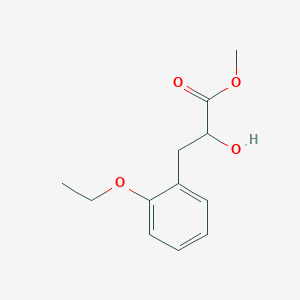
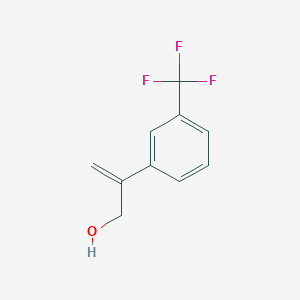
![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
